ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
Description
Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a coumarin derivative featuring a 2H-chromen-2-one core substituted with a methyl group at position 8, a phenyl group at position 4, and an ethyl propanoate ester linked via an ether oxygen at position 7. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This article compares this compound with structurally analogous coumarin derivatives, focusing on substituent effects, synthesis, and inferred bioactivity.
Properties
IUPAC Name |
ethyl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-24-21(23)14(3)25-18-11-10-16-17(15-8-6-5-7-9-15)12-19(22)26-20(16)13(18)2/h5-12,14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYNTSKYXJTSLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701155752 | |
| Record name | Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701155752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307547-36-0 | |
| Record name | Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307547-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701155752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-ol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate serves as a versatile building block in organic synthesis. Its unique chromenone structure allows for the creation of more complex molecules through various chemical reactions such as:
- Etherification : Used to form ether linkages.
- Substitution Reactions : Both electrophilic and nucleophilic substitutions can occur on the phenyl and ethyl groups.
Case Study: Synthesis of Novel Coumarin Derivatives
Recent studies have utilized this compound to synthesize novel coumarin derivatives that exhibit enhanced biological activities, showcasing its importance in developing new chemical entities for pharmaceutical applications .
The compound has been investigated for its potential biological activities, including:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, potentially through inhibition of bacterial DNA gyrase .
Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development .
Anticancer Potential
Preliminary research suggests that it may induce apoptosis in cancer cells, indicating its potential as an anticancer agent .
Pharmaceutical Applications
Due to its diverse biological activities, this compound is being explored for therapeutic applications in treating conditions such as:
- Infections (due to antimicrobial properties)
- Inflammatory diseases
- Various types of cancer
Case Study: Development of Anticancer Agents
A recent study highlighted the synthesis of derivatives from this compound that showed promising results in preclinical trials for cancer treatment .
Industrial Applications
In addition to its pharmaceutical potential, this compound is being evaluated for use in:
Material Science
Its unique properties may lead to applications in the development of new materials, particularly those requiring specific chemical functionalities.
Agricultural Chemicals
Research is ongoing into its effectiveness as a pesticide or herbicide due to its biological activity against certain pathogens and pests.
Mechanism of Action
The mechanism of action of ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural differences and their implications:
Key Observations:
Substituent Position and Electronic Effects: The 4-phenyl group in the target compound facilitates π-π interactions, as seen in analogs like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one, where π-stacking stabilizes the crystal lattice . Methoxy groups (e.g., in ) act as electron donors, increasing electron density on the coumarin ring, which may enhance antioxidant activity .
Steric and Solubility Considerations: The ethyl ester in the target compound improves lipophilicity compared to the carboxylic acid derivative (), favoring membrane permeability .
Biological Activity
Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of chromene derivatives. Its unique structure and functional groups impart various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₁₆O₅, with a molecular weight of approximately 320.33 g/mol. The compound features a chromenone moiety, which is known for its diverse biological properties, including antioxidant, anti-inflammatory, and anticancer activities .
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆O₅ |
| Molecular Weight | 320.33 g/mol |
| Chromenone Moiety | Present |
| Functional Groups | Ethyl ester |
Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies indicate that compounds with chromenone structures can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. This activity is crucial in preventing various diseases linked to oxidative stress.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects by modulating inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response . This property suggests potential applications in treating inflammatory diseases.
Anticancer Properties
Research has shown that this compound can induce apoptosis in cancer cells. Mechanistically, it interacts with specific receptors and enzymes involved in cell proliferation and survival pathways. For instance, the compound has been found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and promoting apoptotic pathways .
Case Studies
- Breast Cancer Cell Lines : A study investigated the effects of this compound on MCF7 breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 25 µM, correlating with increased apoptosis markers such as caspase activation and PARP cleavage.
- Inflammation Models : In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its anti-inflammatory potential .
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in oxidative stress and inflammation.
- Receptor Binding : It binds to specific receptors on cancer cells that regulate apoptosis and cell proliferation.
- Gene Expression Modulation : The compound alters the expression levels of genes associated with inflammation and cancer progression.
Q & A
What are the optimal synthetic routes and reaction conditions for synthesizing ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate?
Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 7-hydroxy-4-phenylcoumarin and ethyl 2-bromopropanoate. Key conditions include:
- Base: Potassium carbonate (K₂CO₃) in anhydrous acetone or ethanol .
- Reaction Setup: Reflux for 6–12 hours under inert atmosphere to prevent oxidation of the coumarin core .
- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) for ≥95% purity .
Data Note: Yield optimization studies suggest 60–75% efficiency under these conditions, with impurities arising from incomplete substitution or ester hydrolysis .
How can researchers validate the structural integrity and purity of this compound post-synthesis?
Level: Basic
Methodological Answer:
- Spectroscopic Analysis:
- Chromatography: HPLC (C18 column, acetonitrile/water) with retention time matching a reference standard .
- Elemental Analysis: Deviation <0.3% from theoretical C, H, O values .
What in vitro models are most suitable for evaluating its anti-inflammatory activity, and how should assays be designed?
Level: Advanced
Methodological Answer:
- Cell Models: LPS-stimulated RAW 264.7 macrophages or human PBMCs to measure cytokine suppression (e.g., IL-6, TNF-α) .
- Assay Design:
- Dose Range: 1–100 µM, with dexamethasone (10 µM) as a positive control .
- Time Course: 24-hour exposure to assess acute toxicity vs. efficacy .
- Mechanistic Probes: Include Western blotting for NF-κB pathway proteins (e.g., p65 phosphorylation) to confirm target engagement .
How do substituent modifications (e.g., halogenation, methoxy groups) influence the compound’s biological activity?
Level: Advanced
Methodological Answer:
Comparative studies of derivatives reveal:
- Halogenation (Cl, F): Enhances cytotoxicity (e.g., IC₅₀ reduced by 40% in MCF-7 cells) but may reduce solubility .
- Methoxy Groups: Increase antioxidant capacity (e.g., DPPH radical scavenging EC₅₀: 28 µM vs. 45 µM for parent compound) but lower anti-inflammatory potency .
- Ester vs. Carboxylic Acid: Hydrolysis to the free acid improves aqueous solubility but reduces membrane permeability in cell-based assays .
Design Strategy: Use QSAR models to prioritize substituents at the 4-phenyl and 7-oxy positions for target-specific optimization .
How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?
Level: Advanced
Methodological Answer:
- Variables to Control:
- Cell Line Variability: Test panels (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., higher activity in breast vs. lung cancer lines) .
- Assay Conditions: Standardize incubation time (48–72 hours), serum content (5–10% FBS), and MTT vs. resazurin protocols .
- Mechanistic Follow-Up:
- Perform cell-cycle analysis (flow cytometry) and apoptosis markers (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .
- Check ATP levels to rule out false positives from metabolic inhibition .
What computational tools are effective for predicting the compound’s binding affinity to kinase targets?
Level: Advanced
Methodological Answer:
- Docking Software: AutoDock Vina or Schrödinger Maestro for kinases (e.g., CDK2, EGFR) using PDB structures (e.g., 1HCL for CDK2) .
- MD Simulations: GROMACS for 100 ns trajectories to assess stability of the chromenone core in the ATP-binding pocket .
- Validation: Compare with experimental IC₅₀ values from kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .
How can researchers leverage this compound for developing biodegradable polymers?
Level: Advanced
Methodological Answer:
- Polymer Design: Incorporate the chromenone moiety as a UV-stabilizing side chain in polyesters via ring-opening polymerization .
- Characterization:
- TGA/DSC: Assess thermal stability (decomposition >250°C) and glass transition temperature (Tg) .
- Hydrolysis Studies: Monitor mass loss in PBS (pH 7.4) over 30 days to evaluate biodegradability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
